molecular formula C16H16N4O B2786788 1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea CAS No. 1206998-51-7

1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea

Cat. No.: B2786788
CAS No.: 1206998-51-7
M. Wt: 280.331
InChI Key: PKNRYSARMRPZRZ-UHFFFAOYSA-N
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Description

1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities

Future Directions

The future directions for “1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-ethylurea” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . Given the broad range of activities exhibited by benzimidazole derivatives, there is significant potential for new discoveries in this area .

Preparation Methods

The synthesis of 1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea typically involves the reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 4-(1H-benzo[d]imidazol-2-yl)aniline and ethyl isocyanate.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

    Procedure: The starting materials are mixed in the solvent, and the reaction mixture is stirred for several hours. The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

    Isolation and Purification: The product is isolated by filtration or extraction and purified using recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, using reagents such as halogens or alkylating agents.

    Hydrolysis: Hydrolysis of the urea moiety can be achieved using acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor. Its benzimidazole core is known to interact with various biological targets, making it a valuable scaffold for drug design.

    Material Science: The compound is explored for its optoelectronic properties, including its use in organic light-emitting diodes (OLEDs) and photovoltaic cells. Its ability to form stable complexes with metals makes it useful in the development of advanced materials.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules. Its stability and reactivity make it suitable for various industrial applications, including the production of dyes and pigments.

Comparison with Similar Compounds

1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea can be compared with other benzimidazole derivatives, such as:

    1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylurea: Similar in structure but with a methyl group instead of an ethyl group. This compound may exhibit different reactivity and biological activity.

    4-(1H-benzo[d]imidazol-2-yl)aniline: The precursor to this compound, which lacks the urea moiety. It is used in the synthesis of various benzimidazole derivatives.

    1-(1H-benzo[d]imidazol-2-yl)-3-phenylurea: A related compound with a phenyl group instead of the 4-(1H-benzo[d]imidazol-2-yl)phenyl group. It may have different applications and properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[4-(1H-benzimidazol-2-yl)phenyl]-3-ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-2-17-16(21)18-12-9-7-11(8-10-12)15-19-13-5-3-4-6-14(13)20-15/h3-10H,2H2,1H3,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNRYSARMRPZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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